An In-depth Technical Guide to the Core Chemical Properties of Thioindigo
An In-depth Technical Guide to the Core Chemical Properties of Thioindigo
For Researchers, Scientists, and Drug Development Professionals
Thioindigo, an organosulfur compound with the chemical formula C₁₆H₈O₂S₂, is a synthetic dye structurally related to the well-known indigo (B80030) dye. By replacing the two NH groups of indigo with sulfur atoms, the resulting molecule exhibits a distinct pinkish-red hue.[1] Beyond its traditional use in dyeing polyester (B1180765) fabrics, thioindigo and its derivatives have garnered significant interest in the fields of organic electronics, materials science, and photopharmacology due to their unique photochemical and electronic properties. This guide provides a comprehensive overview of the fundamental chemical properties of thioindigo, including detailed experimental protocols and data presented for easy reference.
General Properties
Thioindigo is a red solid with a melting point of 280 °C.[1] It is insoluble in water but soluble in various organic solvents such as ethanol (B145695) and xylene.[1]
| Property | Value | Reference |
| Chemical Formula | C₁₆H₈O₂S₂ | [1] |
| Molar Mass | 296.36 g/mol | [1] |
| Appearance | Red solid | [1] |
| Melting Point | 280 °C (536 °F; 553 K) | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble in ethanol, xylene | [1] |
Synthesis of Thioindigo
The synthesis of thioindigo is most commonly achieved through the alkylation of the sulfur in thiosalicylic acid with chloroacetic acid. The resulting thioether undergoes cyclization to form 2-hydroxythianaphthene, which is then readily converted to thioindigo.[1]
Experimental Protocol: Synthesis of Thioindigo
This protocol outlines a general laboratory procedure for the synthesis of thioindigo.
Materials:
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Thiosalicylic acid
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Chloroacetic acid
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Sodium hydroxide
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Hydrochloric acid
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Sodium polysulfide
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Appropriate solvents (e.g., water, ethanol)
Procedure:
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Alkylation: Dissolve thiosalicylic acid in an aqueous solution of sodium hydroxide. To this solution, add chloroacetic acid and heat the mixture to facilitate the alkylation of the sulfur atom, forming S-(carboxymethyl)thiosalicylic acid.
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Cyclization: Acidify the reaction mixture with hydrochloric acid to precipitate the S-(carboxymethyl)thiosalicylic acid. Isolate the precipitate and heat it in a suitable solvent to induce cyclization, forming 2-hydroxy-3-carboxy-thianaphthene.
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Decarboxylation and Oxidation: The 2-hydroxy-3-carboxy-thianaphthene is then decarboxylated and oxidized to yield thioindigo. This can be achieved by heating in a high-boiling point solvent or by treatment with an oxidizing agent like sodium polysulfide.
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Purification: The crude thioindigo can be purified by recrystallization from a suitable organic solvent, such as xylene or nitrobenzene, or by sublimation.
Synthesis pathway of Thioindigo.
Spectroscopic Properties
The spectroscopic properties of thioindigo are central to its function as a dye and photoswitch. It exhibits characteristic absorption in the visible region, and its fluorescence properties are highly dependent on its environment.
UV-Vis Absorption
Thioindigo displays a strong absorption band in the visible region, which is responsible for its red color. The position of the absorption maximum (λmax) is sensitive to the solvent polarity. The molecule exists as two isomers, trans and cis, which have distinct absorption spectra. The trans isomer is generally more stable and has a longer wavelength absorption maximum compared to the cis isomer.
| Solvent | Isomer | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| Chloroform | trans | ~546 | Not specified |
| Benzene | trans | ~540 | Not specified |
| Toluene | trans | Not specified | ~10,000 |
Experimental Protocol: UV-Vis Spectroscopy
Objective: To determine the absorption spectrum and molar extinction coefficient of thioindigo.
Materials:
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Thioindigo
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Spectroscopic grade solvent (e.g., chloroform, toluene)
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Volumetric flasks
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Quartz cuvettes (1 cm path length)
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UV-Vis spectrophotometer
Procedure:
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Stock Solution Preparation: Accurately weigh a small amount of thioindigo and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
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Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain solutions with concentrations in the range that gives absorbance values between 0.1 and 1.0.
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Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range that covers the visible and near-UV regions (e.g., 300-700 nm). Use the pure solvent as a blank to zero the instrument.
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Measurement: Record the absorbance spectra of the prepared solutions in a 1 cm quartz cuvette.
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Data Analysis:
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Identify the λmax from the spectra.
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Plot a calibration curve of absorbance at λmax versus concentration.
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The molar extinction coefficient (ε) can be calculated from the slope of the calibration curve according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
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Fluorescence
Thioindigo exhibits fluorescence, although the quantum yield can be low in solution at room temperature. The fluorescence properties are significantly influenced by the solvent and the molecular rigidity of the environment.
| Solvent | Fluorescence Quantum Yield (Φf) |
| Dioxane | ~0.50 |
| Benzene | ~0.70 |
| Polar Solvents | ≤ 0.01 |
Experimental Protocol: Fluorescence Quantum Yield Measurement (Relative Method)
Objective: To determine the fluorescence quantum yield of thioindigo relative to a standard.
Materials:
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Thioindigo
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Fluorescence standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol)
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Spectroscopic grade solvent
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Volumetric flasks
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Quartz cuvettes
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Fluorometer
Procedure:
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Solution Preparation: Prepare a series of dilute solutions of both the thioindigo sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
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Absorbance Measurement: Measure the UV-Vis absorbance of all prepared solutions at the chosen excitation wavelength.
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Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
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Data Analysis:
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Integrate the area under the fluorescence emission spectrum for each solution.
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Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
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The fluorescence quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where Φ is the quantum yield, Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
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Electrochemical Properties
The electrochemical behavior of thioindigo is of particular interest for its application in organic electronics and redox flow batteries. The molecule can undergo reversible reduction and oxidation processes.
Redox Potentials
The redox potentials of thioindigo derivatives have been studied, particularly in the context of their use as electrolytes in aqueous organic redox flow batteries. For thioindigo tetrasulfonate, a two-step reduction process has been observed.
Experimental Protocol: Cyclic Voltammetry
Objective: To investigate the redox behavior of thioindigo.
Materials:
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Thioindigo
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Anhydrous, degassed organic solvent (e.g., acetonitrile, dichloromethane)
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Supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)
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Three-electrode electrochemical cell (working electrode, reference electrode, counter electrode)
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Potentiostat
Procedure:
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Solution Preparation: Prepare a solution of thioindigo and the supporting electrolyte in the organic solvent. The concentration of thioindigo is typically in the millimolar range, while the supporting electrolyte is at a higher concentration (e.g., 0.1 M).
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Cell Assembly: Assemble the three-electrode cell with the prepared solution. A common setup includes a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or Ag/Ag⁺ reference electrode.
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Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
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Cyclic Voltammetry Measurement:
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Set the potential window of the potentiostat to a range where the redox events of thioindigo are expected to occur.
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Scan the potential from an initial value to a switching potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).
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Record the resulting current as a function of the applied potential.
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Data Analysis: The resulting cyclic voltammogram will show peaks corresponding to the oxidation and reduction processes. The peak potentials can be used to determine the formal redox potential of the molecule.
Photoisomerization
One of the most significant properties of thioindigo is its ability to undergo reversible trans-cis photoisomerization upon irradiation with light of specific wavelengths. This property makes it a molecular photoswitch. The trans isomer can be converted to the cis isomer by irradiation with green light (around 540 nm), and the process can be reversed by irradiation with blue light (around 490 nm).
Photoisomerization of Thioindigo.
The quantum yield of photoisomerization, which is the efficiency of the light-induced conversion, is dependent on the solvent and the specific substituents on the thioindigo core.
This technical guide provides a foundational understanding of the core chemical properties of thioindigo. The presented data and experimental protocols offer a starting point for researchers and scientists to explore and utilize this versatile molecule in their respective fields. Further research into the quantitative solubility in a wider range of solvents and more detailed studies on the electrochemical properties of the parent thioindigo molecule would be valuable additions to the existing literature.
